PTH-cysteic acid sodium salt

Description

Nomenclature and Structural Context as a Phenylthiohydantoin Derivative

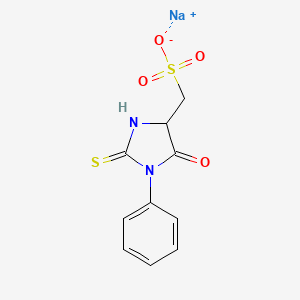

PTH-cysteic acid sodium salt belongs to the phenylthiohydantoin family of compounds. ontosight.ai The core of its name, "phenylthiohydantoin," describes a specific heterocyclic chemical structure: an imidazolidinone ring with a phenyl group attached to one nitrogen atom and a sulfur atom (thioxo group) attached to a carbon atom. ontosight.ainih.gov This PTH core is formed during the Edman degradation process.

The "cysteic acid" part of the name indicates that this particular PTH derivative is formed from cysteic acid. Cysteic acid itself is a stable, oxidized form of the amino acid cysteine, where the thiol group (-SH) has been converted to a sulfonic acid group (-SO₃H). wikipedia.org The "sodium salt" indicates that the acidic sulfonic acid group is present in its deprotonated, salt form (-SO₃⁻Na⁺).

The formation of PTH-cysteic acid is a deliberate step in protein sequencing. Cysteine residues can form disulfide bonds, complicating the sequencing process. To overcome this, proteins are often treated with a strong oxidizing agent like performic acid, which cleaves the disulfide bonds and converts both cysteine and cystine residues into the more stable and easily identifiable cysteic acid. wikipedia.org When a peptide containing these modified residues undergoes Edman degradation, the N-terminal cysteic acid is released as PTH-cysteic acid.

Below are the chemical properties of this compound.

| Property | Value |

| CAS Number | 108321-85-3 |

| Molecular Formula | C₁₀H₉N₂NaO₄S₂ |

| Molecular Weight | 308.31 g/mol |

| Synonyms | Phenylthiohydantoin cysteic acid sodium salt |

| InChI Key | UCRXFEITTVKGGV-QRPNPIFTSA-N |

| Data sourced from multiple chemical databases. alfa-chemistry.comvulcanchem.comvsnchem.comscbt.comangenechemical.comnih.gov |

Significance in Protein Chemistry and Amino Acid Analysis Research

The primary significance of this compound lies in its role as an analyte in N-terminal protein sequencing via Edman degradation. ontosight.aimtoz-biolabs.com This chemical method sequentially removes one amino acid at a time from the amino-terminus (N-terminus) of a peptide chain. wikipedia.org

The process involves three main steps:

Coupling: Phenylisothiocyanate (PITC) reacts with the free N-terminal amino group under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide. mtoz-biolabs.comcreative-proteomics.com

Cleavage: Under acidic conditions, the PTC-peptide is cleaved, releasing the first amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact. wikipedia.orgcreative-proteomics.com

Conversion: The ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative. creative-proteomics.comabcam.com

This PTH-amino acid is then identified using analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC). abcam.comtandfonline.comresearchgate.netnih.gov By repeating this cycle, the amino acid sequence of the peptide is determined one residue at a time. wikipedia.org The generation of PTH-cysteic acid is essential for confirming the position of cysteine residues within the protein's primary structure. Its high solubility in aqueous solutions and distinct chromatographic behavior facilitate its efficient separation and analysis, streamlining the sequencing process.

Historical Development of Related Analytical Methodologies

The use of this compound is intrinsically linked to the evolution of protein sequencing technology. The foundational method, Edman degradation, has undergone significant advancements since its inception.

| Year/Era | Development | Significance |

| 1950 | Pehr Edman publishes his method for the sequential degradation of peptides. mtoz-biolabs.commtoz-biolabs.combitesizebio.com | Laid the chemical foundation for modern protein sequencing by introducing the PITC reaction to form cleavable derivatives. mtoz-biolabs.com |

| 1960s-1970s | Development and automation of the protein sequenator by Edman and Begg (1967). wikipedia.orgcreative-proteomics.commtoz-biolabs.comhupo.org | Transformed Edman degradation from a manual, labor-intensive process into an automated and cyclic one, greatly improving speed and reproducibility. mtoz-biolabs.com |

| Late 1970s-1980s | Integration of High-Performance Liquid Chromatography (HPLC) for PTH-amino acid identification. tandfonline.commtoz-biolabs.comtandfonline.com | Replaced older, less reliable methods like paper or thin-layer chromatography, offering high resolution and sensitivity for identifying the PTH derivatives from each cycle. tandfonline.comresearchgate.net |

| 1990s-Present | Rise of mass spectrometry (MS) in proteomics. mtoz-biolabs.comhupo.org | While MS has become a dominant technology for high-throughput protein identification, Edman degradation remains a crucial, complementary tool for N-terminal sequence verification and analysis of proteins not present in databases. mtoz-biolabs.commtoz-biolabs.com |

The evolution of these analytical methods has cemented the role of Edman degradation, and by extension, the analysis of PTH derivatives like this compound, as a cornerstone technique in protein chemistry.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H9N2NaO4S2 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

sodium;(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methanesulfonate |

InChI |

InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);/q;+1/p-1 |

InChI Key |

NWACNGMMCVSMDO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Formation and Synthesis of Phenylthiohydantoin Cysteic Acid Sodium Salt

Derivatization in Edman Degradation Chemistry

The Edman degradation method provides a stepwise removal and identification of amino acids from the N-terminus of a polypeptide chain. wikipedia.orglibretexts.orglibretexts.org The process relies on the reaction of the terminal amino group with phenylisothiocyanate (PITC) and subsequent cleavage to yield a stable phenylthiohydantoin (PTH) derivative of the amino acid, which can then be identified chromatographically. biosyn.comfujifilm.com

Reaction Mechanism of Phenylthiohydantoin Formation from Cysteic Acid

The formation of PTH-cysteic acid follows the fundamental three-step mechanism of the Edman degradation:

Coupling: Under mildly alkaline conditions (pH 9-10), the uncharged α-amino group of the N-terminal cysteic acid residue acts as a nucleophile, attacking the electrophilic carbon atom of phenylisothiocyanate. wikipedia.orgbiosyn.com This reaction forms a phenylthiocarbamoyl-peptide (PTC-peptide) derivative. The highly acidic nature of the cysteic acid side chain (a sulfonic acid group) remains ionized during this step.

Cleavage: The PTC-peptide is then treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA). biosyn.comopenstax.org The sulfur atom of the thiourea (B124793) group attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal residue as a five-membered anilinothiazolinone (ATZ) ring derivative. wikipedia.orggoogle.com This step leaves the remainder of the peptide chain intact for subsequent degradation cycles.

Conversion: The ATZ-cysteic acid derivative is unstable and is subsequently converted to the more stable phenylthiohydantoin (PTH) derivative. wikipedia.orgnih.gov This is typically achieved by heating in an aqueous acidic solution. The conversion involves a rearrangement of the ATZ ring into the isomeric and more stable PTH ring structure. The resulting PTH-cysteic acid can then be identified by techniques such as high-performance liquid chromatography (HPLC). biosyn.com The sodium salt form enhances its solubility in aqueous environments, aiding in its analysis. nih.gov

Role of Oxidative Treatment of Cysteine Residues in Precursor Formation

Direct Edman degradation of cysteine-containing peptides is problematic because the thiol group of cysteine can undergo side reactions during the chemical cycles, leading to ambiguous or incorrect sequencing results. biosyn.com To circumvent this, cysteine and cystine residues are typically modified prior to sequencing.

A common and effective modification is the oxidation of cysteine to the highly stable cysteic acid. researchgate.netnih.govspringernature.com This is most often achieved by treatment with performic acid, which is a potent oxidizing agent prepared by mixing formic acid and hydrogen peroxide. researchgate.netnih.govacs.org

The key roles of this oxidative pretreatment are:

Stabilization: Performic acid quantitatively oxidizes the thiol group (-SH) of cysteine and the disulfide bonds (-S-S-) of cystine to sulfonic acid groups (-SO₃H), forming cysteic acid residues. springernature.comacs.org Cysteic acid is stable under the acidic and basic conditions of the Edman degradation.

Prevention of Side Reactions: The conversion to cysteic acid prevents the formation of various cysteine byproducts that can interfere with the identification of other PTH-amino acids.

Improved Solubility: The introduction of the highly polar sulfonic acid group can, in some cases, improve the solubility of the peptide in the aqueous buffers used in sequencing.

This pre-sequencing oxidation ensures that when a cysteine residue is encountered at the N-terminus, it is in the form of cysteic acid, which then proceeds through the Edman degradation to form PTH-cysteic acid.

Chemical Synthesis for Research Standards

The accurate identification of PTH-amino acids cleaved from a peptide during sequencing relies on comparing their chromatographic retention times with those of known standards. alphalabs.co.ukavantorsciences.com Therefore, the chemical synthesis of high-purity PTH-amino acid standards, including PTH-cysteic acid sodium salt, is of paramount importance.

Methodologies for Laboratory-Scale Production

The laboratory-scale synthesis of this compound generally mirrors the initial coupling and conversion steps of the Edman degradation, starting with the free amino acid, L-cysteic acid.

A general procedure involves:

Reaction of L-Cysteic Acid with Phenylisothiocyanate: L-cysteic acid is dissolved in a suitable alkaline solution, such as aqueous pyridine (B92270) or a buffer at approximately pH 9. Phenylisothiocyanate is then added, and the mixture is heated to facilitate the formation of the phenylthiocarbamoyl (PTC) derivative of cysteic acid.

Cyclization and Conversion: The PTC-cysteic acid is then cyclized to form the phenylthiohydantoin derivative. This is typically achieved by heating the PTC derivative in the presence of a strong acid, such as hydrochloric acid.

Purification and Salt Formation: The resulting PTH-cysteic acid is then purified, often using recrystallization or chromatographic techniques. To obtain the sodium salt, the purified PTH-cysteic acid is treated with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, followed by isolation of the salt, for instance, by precipitation or lyophilization.

The synthesis of various PTH-amino acid derivatives with protected side chains has been described, highlighting the general applicability of reacting the amino acid with PITC to form the corresponding PTH derivative. nih.gov

Precursors and Reagents in Synthetic Pathways

The primary precursors and reagents involved in the synthesis of this compound are outlined below:

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

| L-Cysteic Acid | C₃H₇NO₅S | The starting amino acid. guidechem.comlabscoop.com |

| Phenylisothiocyanate (PITC) | C₇H₅NS | The derivatizing agent that reacts with the amino group. wikipedia.orglibretexts.org |

| Pyridine or other base | C₅H₅N | Provides the alkaline conditions for the coupling reaction. |

| Hydrochloric Acid (HCl) or other strong acid | HCl | Catalyzes the cyclization of the PTC-amino acid to the PTH-amino acid. |

| Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | NaOH / NaHCO₃ | Used to form the sodium salt of the final product. |

| Organic Solvents (e.g., acetone, ethanol) | Various | Used for reaction workup and purification (e.g., precipitation, recrystallization). |

The availability of high-purity precursors is crucial for obtaining a high-quality this compound standard suitable for analytical applications.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography remains the cornerstone for the analysis of complex mixtures of PTH-amino acids. The separation is predicated on the differential partitioning of analytes between a stationary phase and a mobile phase. For a highly polar and anionic compound like PTH-cysteic acid sodium salt, the selection of the appropriate chromatographic technique and conditions is critical to achieve adequate retention, resolution, and peak shape.

High-Performance Liquid Chromatography (HPLC) for Separation and Identification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of PTH-amino acids due to its high resolution, sensitivity, and reproducibility. The identification of PTH-cysteic acid is based on its retention time compared to that of a known standard under specific chromatographic conditions.

Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (e.g., silica (B1680970) or alumina) is used with a non-polar mobile phase. While less common for PTH-amino acid analysis, NPC can be advantageous for separating highly polar compounds that show little or no retention in reversed-phase systems. For PTH-cysteic acid, which is highly polar, NPC could theoretically provide strong retention. However, challenges such as poor solubility in non-polar organic solvents and the need for stringent control over mobile phase water content often make this approach less practical.

Reversed-Phase Chromatography (RPC): RPC is the predominant mode of HPLC used for the separation of PTH-amino acids. It employs a non-polar stationary phase, typically silica-based particles chemically bonded with alkyl chains (e.g., C8 or C18), and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Due to its high polarity, PTH-cysteic acid is one of the least retained PTH-amino acids in standard reversed-phase systems, often eluting near the void volume. To enhance its retention and improve separation from other polar PTH derivatives, modifications to the mobile phase and stationary phase are necessary. The use of columns with less hydrophobic stationary phases or the application of specific mobile phase additives can improve the retention and selectivity for polar analytes.

The composition of the mobile phase is a critical parameter in the HPLC analysis of PTH-cysteic acid. The inclusion of buffers is necessary to control the pH and the ionization state of the sulfonic acid group. Operating at a low pH (typically between 2.5 and 4.0) suppresses the ionization of the sulfonic acid moiety, which can reduce peak tailing and improve retention on reversed-phase columns. Common mobile phase additives include trifluoroacetic acid (TFA) or phosphate (B84403) buffers.

Gradient Elution: Due to the wide range of polarities among the different PTH-amino acids in a typical protein sequence analysis, isocratic elution (constant mobile phase composition) is often inadequate. Gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased during the analytical run, is essential for resolving both the very polar and the non-polar PTH derivatives in a single analysis. For a mixture containing PTH-cysteic acid, the gradient would typically start with a very low concentration of the organic solvent to ensure the retention of this and other polar compounds. The addition of a base to the mobile phase has been shown to be crucial for the elution of acidic PTH-amino acids, as it minimizes peak tailing and can alter the elution order. researchgate.net

| Parameter | Condition | Rationale |

| Stationary Phase | C18 Reversed-Phase Silica (e.g., 5 µm particle size) | Standard for PTH-amino acid separations, providing a balance of retention and efficiency. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH suppresses ionization of the sulfonic acid group, improving peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier to elute less polar compounds. |

| Gradient Program | 0-5% B (0-2 min), 5-60% B (2-20 min), 60-90% B (20-25 min) | Starts with high aqueous content for retention of polar PTH-cysteic acid, followed by a gradual increase in organic solvent to elute more hydrophobic PTH-amino acids. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a standard 4.6 mm ID column. |

| Column Temperature | 30-40 °C | Elevated temperature can improve peak efficiency and reduce viscosity. researchgate.net |

| Expected Behavior | Early elution with sharp peak | PTH-cysteic acid is expected to be one of the first PTH-amino acids to elute after the solvent front due to its high polarity. |

This table presents a representative set of starting conditions for the reversed-phase HPLC analysis of PTH-cysteic acid as part of a complex PTH-amino acid mixture. Optimization is typically required for specific applications.

UV-Visible Absorbance Detection: The most common method for detecting PTH-amino acids is UV-visible absorbance detection. The phenylthiohydantoin ring common to all PTH derivatives exhibits strong absorbance in the ultraviolet region, typically around 254 nm or 269 nm. This allows for sensitive and universal detection of all PTH-amino acids, including PTH-cysteic acid. The choice of a specific wavelength may depend on the mobile phase composition to minimize baseline noise.

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry provides a highly specific and sensitive detection method. LC-MS can confirm the identity of PTH-cysteic acid based on its mass-to-charge ratio, offering an additional layer of confirmation to the retention time data. This is particularly useful for resolving co-eluting peaks and for the analysis of complex biological samples.

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography is a hybrid of electrophoresis and chromatography that can separate both charged and neutral molecules. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer.

For charged analytes like this compound, separation is governed by both its electrophoretic mobility and its partitioning into the micelles. MEKC is particularly well-suited for the analysis of complex mixtures of PTH-amino acids. nih.gov The operating parameters, such as the type and concentration of the surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), buffer pH, and applied voltage, can be optimized to achieve the desired separation. nih.govdocumentsdelivered.com

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm I.D., ~50-60 cm total length | Standard dimensions for MEKC, providing good resolution and efficiency. nih.gov |

| Running Buffer | 50 mM Phosphate-Borate buffer (pH 7.0) | Maintains a stable pH and provides the necessary ions for electrophoresis. documentsdelivered.com |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) | Forms the micellar pseudo-stationary phase for differential partitioning. documentsdelivered.com |

| Applied Voltage | 15-25 kV | Drives the electrophoretic and electroosmotic flow for separation. |

| Temperature | 25-35 °C | Affects buffer viscosity and micelle formation, influencing migration times. nih.gov |

| Detection | UV absorbance at 200-260 nm | The PTH chromophore allows for sensitive UV detection. nih.gov |

This table outlines typical starting conditions for the MEKC analysis of PTH-amino acids, including polar derivatives like PTH-cysteic acid. Fine-tuning of these parameters is essential for optimal resolution.

Thin-Layer Chromatography (TLC) in Analytical Characterization

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative analysis of PTH-amino acids. In TLC, a stationary phase (e.g., silica gel or polyamide) is coated on a solid support like a glass or aluminum plate. The sample is spotted on the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases.

For the highly polar PTH-cysteic acid, a polar stationary phase like silica gel is appropriate. The choice of the mobile phase is critical for achieving separation. A relatively polar solvent system is required to move PTH-cysteic acid from the origin. Two-dimensional TLC, where the plate is developed sequentially in two different solvent systems at a 90-degree angle, can significantly enhance the resolution of complex PTH-amino acid mixtures. ijcce.ac.irscispace.com The position of the separated spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

| Stationary Phase | Mobile Phase System (Illustrative) | Expected Rf Value for PTH-Cysteic Acid |

| Silica Gel G | n-Butanol : Acetic Acid : Water (4:1:1, v/v/v) | Low (e.g., 0.1-0.2) |

| Polyamide | 1st Dimension: Toluene : n-Pentane : Acetic Acid (6:3:2, v/v/v) | Dependent on the system; generally low in less polar systems |

| Polyamide | 2nd Dimension: Acetic Acid : Water (1:3, v/v) | Higher than in the 1st dimension due to the polar nature of the solvent |

This table provides examples of TLC systems that could be used for the separation of polar PTH-amino acids. The Rf values are illustrative and depend on the specific experimental conditions.

Spectrometric Approaches

Spectrometric methods are central to the analysis of PTH-amino acid derivatives. These techniques measure the interaction of the molecule with electromagnetic radiation, providing both qualitative and quantitative data. Mass spectrometry offers unparalleled insight into molecular structure and mass, while UV-Vis spectroscopy provides a robust method for quantification.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry has become an indispensable tool for the analysis of PTH-amino acids due to its high sensitivity and specificity. It allows for accurate mass determination and detailed structural investigation through fragmentation analysis. nih.govthermofisher.com

To analyze PTH-cysteic acid by mass spectrometry, it must first be converted into gas-phase ions. Electrospray ionization (ESI) is a premier "soft" ionization technique well-suited for this purpose. acs.orgnih.gov ESI generates ions directly from a liquid solution, minimizing fragmentation and preserving the molecular integrity of the analyte. This results in the formation of protonated molecules, typically observed as [M+H]⁺. nih.gov Given the compound is a sodium salt, sodium adducts [M+Na]⁺ may also be observed.

Atmospheric Pressure Chemical Ionization (APCI) is another viable technique, particularly for molecules of moderate polarity. nih.gov In APCI, a heated nebulizer vaporizes the sample, and ions are formed through proton transfer reactions in the gas phase. emory.edu The choice between ESI and APCI often depends on the sample matrix and the desired sensitivity.

Table 1: Comparison of Common Ionization Techniques for PTH-Cysteic Acid Analysis

| Technique | Principle | Typical Ions Formed | Advantages |

|---|---|---|---|

| Electrospray Ionization (ESI) | Ions are generated directly from charged droplets in a strong electric field. | [M+H]⁺, [M+Na]⁺ | Soft ionization, minimal fragmentation, suitable for polar molecules, high sensitivity. acs.org |

| Atmospheric Pressure Chemical Ionization (APCI) | Sample is vaporized; ionization occurs via gas-phase proton transfer from reagent gas ions. | [M+H]⁺ | Tolerant of higher flow rates and less polar solvents, suitable for moderately polar molecules. nih.gov |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Sample is co-crystallized with a matrix that absorbs laser energy, facilitating desorption and ionization. | [M+H]⁺, [M+Na]⁺ | High mass range, tolerant of salts, but typically used for larger molecules like intact proteins. emory.edu |

Tandem mass spectrometry (MS/MS) is employed for the structural confirmation of PTH-cysteic acid. In this process, the precursor ion (e.g., the protonated molecule) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. acs.orglibretexts.org The resulting fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. libretexts.orgyoutube.com

For peptides containing an N-terminal cysteic acid, a notable fragmentation pathway involves the formation of d-type fragment ions. nih.gov The fragmentation of protonated amino acids, which can serve as models for their PTH derivatives, typically involves neutral losses of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov Analysis of these specific fragments allows for unambiguous identification of the PTH-cysteic acid derivative among other PTH-amino acids.

PTH-cysteic acid serves as an important derivative in both quantitative proteomics and metabolomics.

In proteomics , the analysis of PTH-amino acids is the cornerstone of Edman degradation, a classic method for N-terminal protein sequencing. springernature.com Although less common than bottom-up shotgun proteomics, it remains a valuable tool. Quantitative analysis can be achieved by integrating the signal from HPLC-MS analysis and comparing it to a standard curve. For higher precision, stable isotope-labeled internal standards can be employed. thermofisher.com

In metabolomics , which involves the study of small molecules, cysteic acid has been identified as a potential biomarker for certain conditions. nih.govnih.gov Cysteine is often oxidized to the more stable cysteic acid for analytical purposes. Derivatization to PTH-cysteic acid can enhance its chromatographic properties and detection sensitivity in targeted metabolomic assays. mdpi.com These quantitative analyses are crucial for understanding metabolic pathways and identifying changes associated with disease states. proteincentre.com

Table 2: Role of PTH-Cysteic Acid in Proteomics and Metabolomics

| Field | Application | Analytical Goal | Key Advantage of Derivatization |

|---|---|---|---|

| Quantitative Proteomics | N-terminal protein sequencing via Edman degradation. springernature.com | Identify and quantify the amino acid at the N-terminus of a protein. | Enables sequential identification and is compatible with established HPLC-MS methods. nih.gov |

| Quantitative Metabolomics | Biomarker quantification. nih.gov | Measure the concentration of cysteic acid in biological samples (e.g., plasma, urine). nih.gov | Improves stability, chromatographic separation, and detection sensitivity of the parent analyte (cysteine/cysteic acid). |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used method for the detection and quantification of PTH-amino acids following their separation by high-performance liquid chromatography (HPLC). springernature.comnih.gov The phenylthiohydantoin ring system common to all PTH derivatives contains a strong chromophore that absorbs UV light.

The detection is typically performed at a specific wavelength, often around 269 nm, where the PTH moiety exhibits significant absorbance. researchgate.net Quantification is achieved by applying the Beer-Lambert law, where the absorbance of the sample is directly proportional to its concentration. Mixtures of PTH-amino acids can be identified and quantified by analyzing their complete ultraviolet spectra, sometimes using first-derivative spectroscopy to resolve spectrally similar compounds. nih.gov This method provides a reliable, non-destructive means of quantification that is standard in automated protein sequencers. springernature.com While UV-Vis spectroscopy is excellent for quantification, it does not provide the structural detail offered by mass spectrometry. thermofisher.com

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive alternative for the detection of PTH-amino acid derivatives. These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov

Square-wave adsorptive stripping voltammetry (SWAdSV) is a particularly powerful electrochemical technique for this purpose. longdom.org The method involves two key steps: an accumulation (adsorption) step, where the analyte is pre-concentrated onto the working electrode surface at a set potential, followed by a stripping step, where the potential is rapidly scanned, and the resulting faradaic current from the oxidation or reduction of the adsorbed analyte is measured. nih.gov This pre-concentration step significantly enhances the sensitivity, allowing for detection at very low concentrations. nih.gov

Studies on cysteine and its derivatives have demonstrated the utility of adsorptive stripping voltammetry for quantification in complex matrices. nih.govrsc.org The interaction of the sulfur-containing side chain with electrode materials like mercury or modified carbon can be exploited for selective detection. mdpi.com This approach provides a low-cost, rapid, and highly sensitive analytical tool for quantifying this compound.

Table 3: Overview of Electrochemical Detection by SWAdSV

| Parameter | Description | Significance for PTH-Cysteic Acid Analysis |

|---|---|---|

| Technique | Square-Wave Adsorptive Stripping Voltammetry (SWAdSV) | Combines a pre-concentration step with a rapid potential scan for high sensitivity and speed. longdom.org |

| Working Electrode | Typically Hanging Mercury Drop Electrode (HMDE) or modified carbon electrodes. | The choice of electrode influences selectivity and sensitivity, often exploiting the sulfur moiety. rsc.orgmdpi.com |

| Measurement | The current generated during the stripping step is proportional to the analyte's concentration. | Allows for precise quantification down to nanomolar or even lower concentration levels. |

| Application | Quantification in biological or environmental samples. | Offers a cost-effective and sensitive alternative to spectrometric methods. |

Voltammetric Techniques for Derivative Analysis

Most amino acids are not directly electroactive, necessitating derivatization to introduce a redox-active moiety for electrochemical analysis. researchgate.netnih.gov Phenylisothiocyanate, the precursor to the PTH moiety, is one such agent that renders amino acids detectable by these methods. nih.gov Voltammetry involves applying a controlled, varying potential to an electrode and measuring the resulting current. The distinct voltage at which an analyte is oxidized or reduced and the magnitude of the current produced allow for its qualitative and quantitative analysis.

Different voltammetric techniques can be employed for the analysis of PTH-cysteic acid derivatives, each offering unique advantages in terms of sensitivity, resolution, and speed.

Cyclic Voltammetry (CV): This technique is primarily used to investigate the electrochemical properties of a substance. By scanning the potential in both forward and reverse directions, CV can identify the oxidation and reduction potentials of the PTH derivative, providing fundamental insights into its redox behavior.

Differential Pulse Voltammetry (DPV): DPV offers enhanced sensitivity compared to CV by superimposing potential pulses on a linear potential ramp. This method effectively minimizes background current, resulting in a peak-shaped output where the peak height is directly proportional to the analyte concentration. This makes it well-suited for quantifying trace amounts of derivatized PTH-cysteic acid.

Square-Wave Voltammetry (SWV): SWV is a rapid and highly sensitive technique that utilizes a square-wave potential waveform. Its speed and ability to discriminate against background currents make it an excellent choice for high-throughput analysis of multiple samples.

Table 1: Comparison of Voltammetric Techniques for Derivative Analysis

| Voltammetric Technique | Principle | Primary Application in PTH-Cysteic Acid Analysis |

|---|---|---|

| Cyclic Voltammetry (CV) | Potential is swept linearly in forward and reverse directions, generating a current-voltage plot. | Characterization of the redox behavior (oxidation/reduction potentials) of the PTH-cysteic acid derivative. |

| Differential Pulse Voltammetry (DPV) | A series of potential pulses are superimposed on a linearly increasing potential ramp. | Provides high sensitivity and good resolution for the quantification of low concentrations of the derivatized analyte. |

| Square-Wave Voltammetry (SWV) | A square-wave potential waveform is applied to the electrode. | Enables rapid and highly sensitive analysis, suitable for high-throughput screening protocols. |

Amperometric and Coulometric Detection Principles

Amperometric and coulometric methods are commonly used as detection principles coupled with high-performance liquid chromatography (HPLC). nih.govlabrulez.com This combination, known as HPLC with electrochemical detection (HPLC-ECD), provides both the separation power of chromatography and the high sensitivity of electrochemical measurement. nih.gov After separation on an HPLC column, the PTH-cysteic acid derivative flows past an electrode held at a constant potential. labrulez.com

Amperometric Detection: In this mode, the potential of the working electrode is held constant at a value sufficient to cause the oxidation or reduction of the PTH derivative. The resulting current is measured over time. As the analyte elutes from the column and passes through the detector cell, it generates a current signal that is proportional to its concentration. nih.gov This method is known for its high sensitivity and good reproducibility. nih.gov

Coulometric Detection: Coulometry measures the total charge (coulombs) required to completely electrolyze the analyte as it passes through the detector cell. Unlike amperometry, which measures a fraction of the analyte, coulometric detection aims for 100% electrolysis, making it a highly efficient and sensitive technique. labrulez.com This absolute measurement of the analyte can provide exceptional accuracy.

Table 2: Principles of Amperometric and Coulometric Detection

| Detection Principle | Measurement | Principle of Operation | Key Advantages |

|---|---|---|---|

| Amperometry | Current (Amperes) | Measures the current generated as the analyte is oxidized or reduced at a constant potential. | High sensitivity, excellent signal-to-noise ratio, simple instrumentation. nih.gov |

| Coulometry | Charge (Coulombs) | Measures the total charge required for the complete electrolysis of the analyte. | High accuracy, coulometrically efficient, potential for absolute quantification without standards. labrulez.com |

Integration of Multiple Analytical Platforms in Research Protocols

For comprehensive and unambiguous analysis, modern research protocols increasingly rely on the integration of multiple analytical platforms. This approach, often termed "hyphenation," combines the strengths of different technologies to yield data of higher quality and confidence. The identification of PTH-amino acids, the final products of Edman degradation, is most commonly achieved by HPLC. nih.govpressbooks.pub

A powerful strategy for the analysis of this compound involves coupling liquid chromatography with mass spectrometry (LC-MS). nih.gov This technique provides retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer, offering a high degree of specificity. nih.govacs.org High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov

An integrated workflow might incorporate several detection methods in parallel or in series. For example, an HPLC system could be configured with:

A UV-Vis Detector: To provide initial chromatographic data based on the ultraviolet absorbance of the phenylthiohydantoin ring system.

An Electrochemical Detector (Amperometric/Coulometric): To offer orthogonal data based on the electroactive nature of the derivative, confirming its identity and providing highly sensitive quantification.

A Mass Spectrometer (MS or MS/MS): To deliver definitive structural confirmation and the most accurate quantification, especially in complex sample matrices. acs.orgstanford.edu

This multi-detector approach ensures robust and reliable identification and quantification. The coincidence of elution times from the chromatogram with a known standard, combined with confirmatory data from mass spectrometry, provides the highest level of confidence in the analytical results. springernature.com

Applications in Protein Sequencing and Characterization Research

Role in N-Terminal Protein Sequencing via Edman Degradation

N-terminal sequencing by Edman degradation is a stepwise process that involves the sequential removal and identification of amino acids from the amino-terminus of a polypeptide chain. wikipedia.org The core of this method is the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the derivatized amino acid, which is then converted to a stable phenylthiohydantoin (PTH) derivative for identification. longdom.org

In the Edman degradation cycle, each of the 20 common amino acids yields a unique PTH derivative that can be identified by its characteristic retention time during High-Performance Liquid Chromatography (HPLC). For the majority of amino acids, this process is straightforward. However, the identification of cysteine residues is problematic due to the reactivity of the thiol group (-SH), which can lead to side reactions, incomplete derivatization, and ambiguous results during sequencing. shimadzu.comshimadzu.com

To circumvent these issues, a common and effective strategy is the chemical modification of cysteine residues prior to sequencing. One of the most reliable methods is the oxidation of cysteine to cysteic acid using a strong oxidizing agent like performic acid. This reaction converts the unstable thiol group into a stable sulfonic acid group (-SO3H).

Once the protein's cysteine residues are converted to cysteic acid, the polypeptide is subjected to standard Edman degradation. When a cysteic acid residue is at the N-terminus, it reacts with PITC and is subsequently cleaved and converted into PTH-cysteic acid. The resulting PTH-cysteic acid is then identified by HPLC. The use of PTH-cysteic acid sodium salt as a standard is crucial for accurate calibration and identification of the corresponding peak in the chromatogram.

Below is an interactive data table showcasing typical retention times for various PTH-amino acids in a reversed-phase HPLC system. The retention time for PTH-cysteic acid is estimated based on its high polarity.

The primary challenge in sequencing sulfur-containing amino acids like cysteine and methionine is their susceptibility to oxidation and other chemical modifications during the Edman degradation process. Cysteine, in particular, can undergo oxidation to form cystine (a disulfide-linked dimer) or other oxidized species, leading to multiple, unidentifiable peaks in the HPLC chromatogram. shimadzu.com

The pre-sequencing oxidation of cysteine to cysteic acid is a key refinement that addresses this challenge. This conversion is a deliberate and controlled reaction that yields a single, stable product. The resulting PTH-cysteic acid is highly polar and typically elutes early in reversed-phase HPLC, in a region of the chromatogram that is often free from other PTH-amino acid peaks, thus facilitating its unambiguous identification. researchgate.net

Another approach for the analysis of cysteine involves the use of reducing agents and subsequent alkylation to produce a stable derivative. However, the performic acid oxidation method to produce cysteic acid remains a robust and widely used strategy due to the high stability of the resulting derivative.

Analysis of Modified Peptides and Proteins

The application of this compound extends to the analysis of post-translationally modified peptides and proteins. Many biologically active proteins contain modified amino acids, and identifying these modifications is crucial for understanding their function.

When a cysteine residue in a protein is subject to modifications such as S-nitrosylation or S-glutathionylation, direct sequencing can be challenging. In such cases, a common strategy involves removing the modification and then stabilizing the resulting free cysteine by oxidation to cysteic acid. Subsequent Edman degradation and identification of PTH-cysteic acid confirm the original site of modification. This indirect approach allows for the precise localization of modified cysteine residues within the protein sequence.

Methodological Advancements in Automation and Sensitivity

The field of protein sequencing has seen significant advancements in automation and sensitivity, and these improvements have enhanced the utility of Edman degradation for the analysis of modified amino acids. Modern automated protein sequencers can perform the Edman degradation chemistry with high efficiency and require only picomolar amounts of a protein sample. wikipedia.orgchromatographyonline.com

These automated systems are equipped with highly sensitive online HPLC systems that can detect PTH-amino acids at the femtomole level. nih.gov The increased sensitivity is particularly beneficial for the analysis of low-abundance proteins and for proteins that are difficult to purify in large quantities. The improved protocols in automated sequencers also help in enhancing the yield of certain PTH-amino acids, including the derivatives of basic amino acids. shimadzu.com

The integration of sophisticated data analysis software with automated sequencers further refines the identification of PTH-amino acids. lcms.cz These software packages can automatically compare the chromatogram from each cycle of Edman degradation with a standard chromatogram containing known PTH-amino acids, including PTH-cysteic acid, to provide a reliable N-terminal sequence.

Below is an interactive data table summarizing key research findings related to advancements in Edman sequencing.

Phenylthiohydantoin Cysteic Acid Sodium Salt As a Reference Standard

Calibration and Standardization in Quantitative Amino Acid Analysis

The foundation of accurate quantitative analysis lies in the meticulous calibration of the instruments used. PTH-cysteic acid sodium salt serves as an essential calibrant for various analytical platforms, most notably in High-Performance Liquid Chromatography (HPLC) systems configured for amino acid analysis.

In protein sequencing, the Edman degradation process sequentially removes amino acids from the N-terminus of a peptide, converting them into their respective PTH derivatives. The identification and quantification of these derivatives are typically achieved by comparing their chromatographic retention times and response factors to those of known standards. Due to the inherent instability of cysteine and cystine during protein hydrolysis and Edman degradation, they are often oxidized to the more stable cysteic acid. Consequently, a stable, purified PTH-cysteic acid standard is indispensable for the accurate determination of cysteine and cystine content in a protein.

The use of a certified this compound reference standard allows for the creation of robust calibration curves. These curves plot the instrument's response (e.g., peak area or height) against a series of known concentrations of the standard. This process enables the accurate conversion of the signal obtained from an unknown sample into a precise concentration.

Table 1: Illustrative HPLC Calibration Data for this compound

| Concentration (pmol/μL) | Peak Area (Arbitrary Units) |

| 1.0 | 15,234 |

| 2.5 | 38,085 |

| 5.0 | 76,170 |

| 10.0 | 152,340 |

| 25.0 | 380,850 |

| 50.0 | 761,700 |

This interactive table demonstrates a typical linear relationship between the concentration of the PTH-cysteic acid standard and the instrumental response, which is fundamental for accurate quantification.

Quality Control and Purity Assessment of Research Reagents

For instance, the efficiency of the Edman degradation chemistry can be monitored by running a known amount of a standard peptide containing cysteine and then quantifying the resulting PTH-cysteic acid. Any deviation from the expected yield can indicate problems with the sequencing reagents, such as the coupling agent (phenylisothiocyanate) or the cleavage agent (trifluoroacetic acid).

Furthermore, commercially available amino acid standards and kits used for calibration and analysis must undergo rigorous quality control. Manufacturers of these reagents utilize certified reference materials like this compound to assess the purity and concentration of their products. A Certificate of Analysis for a high-quality PTH-cysteic acid standard will typically specify its purity, often determined by HPLC, and provide information on its proper storage and handling. While specific certificates for the sodium salt are less commonly published, the commercially available potassium salt serves as a prime example of a well-characterized reference material.

Table 2: Example Purity Assessment of a PTH-Cysteic Acid Reference Standard

| Analytical Method | Purity Specification | Result |

| HPLC | ≥ 98.0% | 99.2% |

| Mass Spectrometry | Conforms to structure | Conforms |

| Appearance | White to off-white powder | Conforms |

This interactive table illustrates the typical quality control parameters and results for a PTH-cysteic acid reference standard, ensuring its suitability for precise analytical work.

Inter-laboratory Comparability and Reproducibility in Analytical Science

In the collaborative landscape of modern science, ensuring that results generated in different laboratories are comparable and reproducible is a significant challenge. Inter-laboratory comparison studies and proficiency testing (PT) schemes are essential for assessing and improving the quality of analytical measurements.

These programs often distribute identical samples to multiple laboratories, and the results are then compared to a reference value. The use of a common, well-characterized reference standard by all participating laboratories is crucial for harmonizing results and identifying analytical discrepancies. While specific proficiency testing schemes may not exclusively distribute this compound, the principles of using such certified reference materials are central to their success.

By using a universally recognized standard like this compound, laboratories can:

Trace their measurements to a common reference point.

Identify and correct for systematic biases in their analytical methods.

Demonstrate the competence and reliability of their analytical procedures to accreditation bodies.

The widespread adoption of such standards helps to build confidence in the analytical data generated across the scientific community, facilitating collaboration and advancing research. The reduction in inter-laboratory variation is a key indicator of the effectiveness of using common reference materials.

Table 3: Hypothetical Inter-laboratory Comparison Results for Cysteine Quantification

| Laboratory | Reported Cysteine Content (mol/mol protein) without Common Standard | Reported Cysteine Content (mol/mol protein) with Common PTH-Cysteic Acid Standard |

| Lab A | 4.2 | 4.8 |

| Lab B | 5.5 | 4.9 |

| Lab C | 4.7 | 4.7 |

| Lab D | 3.9 | 4.9 |

| Mean | 4.58 | 4.83 |

| Standard Deviation | 0.69 | 0.10 |

| Reference Value | 5.0 | 5.0 |

This interactive table demonstrates how the use of a common reference standard can significantly reduce the variability of results between different laboratories, leading to improved accuracy and reproducibility.

Biochemical Contexts of Cysteic Acid and Its Derivatives in Research

Oxidative Metabolism of Cysteine to Cysteic Acid in Biological Systems

In biological systems, the oxidation of L-cysteine is a key catabolic process. The primary enzymatic step is the oxidation of cysteine to cysteine sulfinic acid, a reaction catalyzed by the non-heme iron enzyme, cysteine dioxygenase (CDO). This enzyme incorporates molecular oxygen to oxidize the cysteine thiol group.

Cysteine sulfinic acid serves as an intermediate for two main pathways:

Taurine Biosynthesis: It can be decarboxylated to hypotaurine, which is then oxidized to taurine.

Pyruvate (B1213749) and Sulfate (B86663) Production: Alternatively, it can be transaminated to 3-sulfinylpyruvate, which spontaneously decomposes to pyruvate and sulfite (B76179). The sulfite is subsequently oxidized to sulfate by sulfite oxidase.

While the direct enzymatic pathway to cysteic acid is less prominent in primary metabolism, cysteine sulfinic acid can be further oxidized to form cysteic acid (3-sulfo-L-alanine). More significantly, cysteic acid is often formed within polypeptide chains as a post-translational modification. This occurs when cysteine residues in proteins are exposed to strong reactive oxygen species (ROS). This process is generally considered an irreversible oxidative modification, indicating significant oxidative stress or damage within the cell. The progressive oxidation of the cysteine thiol group proceeds through several stages, as detailed in the table below.

| Oxidation State | Chemical Group | Formula | Reversibility | Biological Significance |

|---|---|---|---|---|

| Thiol (Cysteine) | Sulfhydryl | -SH | - | Active site catalysis, disulfide bond formation. |

| Sulfenic Acid | Sulfenyl | -SOH | Reversible | Redox signaling intermediate. nih.gov |

| Sulfinic Acid | Sulfinyl | -SO₂H | Reversible (by sulfiredoxin) | Redox signaling, can be a marker of oxidative stress. nih.govfrontiersin.org |

| Sulfonic Acid (Cysteic Acid) | Sulfonyl | -SO₃H | Irreversible | Marker of irreversible oxidative damage. nih.govfrontiersin.org |

Cysteic Acid in Amino Acid Metabolic Pathways Relevant to Protein Research

The presence of cysteic acid is highly relevant in protein research, primarily in two contexts: as a stable analyte for cysteine quantification and as a marker of oxidative protein modification.

Quantification in Amino Acid Analysis: Cysteine and its disulfide-linked form, cystine, are largely destroyed under the harsh conditions of standard acid hydrolysis used for preparing protein samples for amino acid analysis. altabioscience.com To overcome this, a common and reliable strategy is to intentionally oxidize all cysteine and cystine residues to the highly stable cysteic acid prior to hydrolysis. altabioscience.com This is typically achieved using a strong oxidizing agent like performic acid. medallionlabs.comscispace.com The resulting cysteic acid is stable to acid hydrolysis and can be accurately quantified by methods such as ion-exchange chromatography. medallionlabs.comscispace.com This pre-oxidation step allows for the precise determination of the total cysteine/cystine content of a protein.

Identification in Protein Sequencing: In the context of N-terminal protein sequencing via Edman degradation, each amino acid is sequentially cleaved and identified as its phenylthiohydantoin (PTH) derivative. wikipedia.org When a protein has been pre-oxidized with performic acid, the original cysteine residues will be identified as PTH-cysteic acid during the corresponding sequencing cycle. thermofisher.com This provides unambiguous identification of cysteine's position in the polypeptide chain. Even without pre-oxidation, the detection of PTH-cysteic acid can indicate that a specific cysteine residue was post-translationally modified (oxidized) in the native protein. The identification is made by comparing the retention time of the unknown derivative from the sequencer with that of a known PTH-cysteic acid standard during HPLC analysis. creative-proteomics.com

Furthermore, the formation of cysteic acid in proteins in vivo is considered a biomarker for oxidative stress. grantome.com Its accumulation in plasma proteins has been investigated as an indicator of diseases associated with inflammation and oxidative damage. grantome.com

Considerations in Sample Preparation for Research Applications involving Biological Samples

Accurate analysis of cysteine and its oxidized forms in biological samples requires meticulous sample preparation to prevent artifactual oxidation and to ensure quantitative recovery.

Preventing Unintentional Oxidation: Given the susceptibility of the thiol group to oxidation, samples must be handled under conditions that minimize exposure to oxygen and metal ions, which can catalyze oxidation. This may involve the inclusion of chelating agents and performing steps under an inert atmosphere.

Strategies for Cysteine Quantification: As mentioned, standard acid hydrolysis is unsuitable for cysteine quantification due to its degradation. altabioscience.comnih.gov Therefore, specific protocols are employed to convert cysteine into a stable derivative before analysis. The table below summarizes the primary methods used in sample preparation for accurate cysteine analysis.

| Method | Procedure | Advantages | Disadvantages |

|---|---|---|---|

| Performic Acid Oxidation | Pre-hydrolysis treatment of the protein with a mixture of formic acid and hydrogen peroxide. medallionlabs.comscispace.com | Well-established method, results in high recovery of cysteic acid. altabioscience.com | Can modify other amino acids, such as tyrosine, and requires an additional step to neutralize the reagent. nih.govresearchgate.net |

| Hydrolysis with Sodium Azide (B81097) | Protein hydrolysis with hydrochloric acid in the presence of sodium azide (e.g., 0.20%). nih.gov | Simpler one-step procedure, high yields (87-100%), does not affect tyrosine residues. nih.gov | Requires careful handling of sodium azide. |

| Hydrolysis with DMSO | Vapor-phase hydrolysis using 6N HCl with a small percentage of dimethyl sulfoxide (B87167) (DMSO). thermofisher.com | Effectively converts cysteine/cystine to cysteic acid. thermofisher.com | May require optimization for different sample types. |

The choice of method depends on the specific research question, the sample matrix, and the available analytical equipment. For total protein composition, performic acid oxidation followed by acid hydrolysis is a standard approach. medallionlabs.com For protein sequencing, this pre-treatment ensures that cysteine residues are correctly identified as PTH-cysteic acid. thermofisher.com

Q & A

Q. How can researchers determine the identity and purity of PTH-cysteic acid sodium salt in laboratory settings?

To confirm identity and purity:

- HPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to compare retention times against certified reference standards .

- NMR : Analyze H and C spectra to verify structural integrity, cross-referencing with databases like NIST Chemistry WebBook for spectral matches .

- Elemental Analysis : Validate empirical composition (CHNNaOS) through combustion analysis, ensuring deviations <0.3% .

- Mass Spectrometry : Confirm molecular weight (308.31 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the standard methods for synthesizing this compound, and how can its formation be confirmed?

- Synthesis : Typically derived via Edman degradation, where cysteic acid is coupled to phenylisothiocyanate under alkaline conditions (pH 8–9), followed by oxidation and sodium salt precipitation .

- Confirmation : Monitor reaction progress with TLC (silica gel, n-butanol/acetic acid/water solvent) and characterize intermediates via FT-IR (S=O stretch at 1040–1250 cm) .

Q. How does the pH of aqueous solutions influence the stability of this compound, and what buffer systems are recommended?

- pH Impact : Stability decreases in acidic conditions (pH <5) due to protonation of sulfonic groups, leading to precipitation. Neutral to slightly alkaline buffers (pH 7–8) are optimal .

- Buffers : Use 10 mM phosphate-buffered saline (PBS) or Tris-HCl. Avoid acetate buffers in low-pH regimes to prevent degradation .

Advanced Research Questions

Q. What experimental design considerations are critical when optimizing this compound’s coupling efficiency in protein sequencing?

- Reaction Conditions : Optimize molar ratios (1:1.2 protein:PTH reagent) and temperature (40–50°C for 1–2 hours) to maximize derivatization .

- Interference Mitigation : Pre-treat samples with dithiothreitol (DTT) to reduce disulfide bonds, ensuring cysteic acid residues are accessible .

- Validation : Use Edman degradation controls (e.g., PTH-alanine) to benchmark sequencing efficiency and detect side reactions .

Q. How should researchers address discrepancies in reported solubility or reactivity data for this compound across studies?

- Standardization : Prepare solutions in distilled water (conductivity <1 µS/cm) to eliminate ionic interference .

- Cross-Validation : Replicate experiments using multiple analytical methods (e.g., UV-Vis spectroscopy for solubility vs. gravimetric analysis) .

- Documentation : Report detailed conditions (temperature, humidity, solvent grade) to identify confounding variables .

Q. What methodologies are recommended to assess the impact of trace metal ions on this compound’s stability during long-term storage?

- Metal Analysis : Use ICP-MS to quantify trace metals (e.g., Fe, Cu) in stored samples, correlating with degradation rates .

- Stabilizers : Add EDTA (0.1–1 mM) to chelate metal ions, or store lyophilized samples under nitrogen to prevent oxidation .

- Accelerated Aging : Conduct stability studies at 40°C/75% RH for 6 months, monitoring via HPLC for degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.